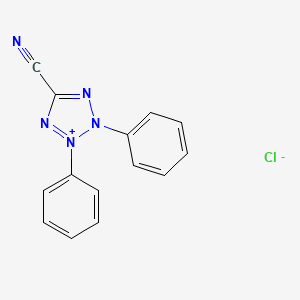

5-Cyano-2,3-diphenyl-2H-tetrazolium chloride

Description

Historical Context and Evolution of Tetrazolium Salts as Research Probes

The journey of tetrazolium salts in scientific research began with the synthesis of the first formazan (B1609692) in 1875, followed by the oxidation of a formazan to produce the first tetrazolium salt in 1894. nih.gov Initially, these compounds were primarily of interest in the field of chemistry. However, their potential as indicators of biological reduction-oxidation reactions soon became apparent.

In the mid-20th century, tetrazolium salts were introduced into biological and biochemical research as vital stains to indicate metabolic activity. A significant milestone was the development of Blue Tetrazolium Chloride (BTC), which was utilized for demonstrating enzyme activity in tissues. dojindo.com This paved the way for the development of a variety of other tetrazolium salts, each with specific properties and applications.

A key development in the evolution of these compounds was the introduction of 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyl-2H-tetrazolium bromide (MTT). MTT is reduced by metabolically active cells to a colored, water-insoluble formazan. This characteristic made it a widely used tool for assessing cell viability and proliferation in vitro. dojindo.comwindows.net However, the insolubility of the formazan product necessitated a solubilization step before colorimetric quantification, which limited its application in certain experimental setups. aatbio.com

This limitation spurred the development of a second generation of tetrazolium salts, such as XTT (2,3-bis-(2-methoxy-4-nitro-5-sulfophenyl)-2H-tetrazolium-5-carboxanilide) and MTS (3-(4,5-dimethylthiazol-2-yl)-5-(3-carboxymethoxyphenyl)-2-(4-sulfophenyl)-2H-tetrazolium). These compounds are reduced to water-soluble formazans, eliminating the need for a solubilization step and allowing for simpler and more direct measurement of metabolic activity. aatbio.combiotium.com

The evolution of tetrazolium salts reflects a continuous effort to develop more sensitive, reliable, and user-friendly probes for studying cellular function. This progression from early applications in histochemistry to their widespread use in modern cell biology, microbiology, and biotechnology underscores their enduring importance as research tools. aatbio.com

The Unique Role of 5-Cyano-2,3-diphenyl-2H-tetrazolium Chloride (or its p-tolyl analogue, CTC) in Contemporary Academic Investigations

Amidst the diverse family of tetrazolium salts, this compound and its p-tolyl analogue, CTC, have carved a unique niche, particularly in the realm of microbiology. The defining feature of CTC is its reduction by the bacterial electron transport chain to a fluorescent, water-insoluble formazan product. biotium.combiotium.com This red fluorescent precipitate accumulates within viable, respiring bacterial cells, allowing for their specific detection and quantification. researchgate.net

The primary application of CTC lies in its ability to rapidly assess bacterial viability by identifying actively respiring cells. biotium.com Unlike traditional culture-based methods that can be time-consuming and may not detect viable but non-culturable (VBNC) bacteria, CTC staining provides a more immediate and comprehensive picture of the metabolically active portion of a bacterial population. dojindo.com

The fluorescent nature of the CTC formazan makes it particularly well-suited for modern analytical techniques such as flow cytometry and confocal laser scanning microscopy (CLSM). nih.govresearchgate.net These methods enable the high-throughput analysis and detailed spatial visualization of respiring bacteria within complex samples. For instance, CLSM combined with CTC staining has been effectively used to count actively respiring bacteria in natural stone, providing insights into microbial activity in environmental niches. nih.gov

The mechanism of CTC reduction is linked to the respiratory activity of bacteria, where it accepts electrons from the electron transport chain. biotium.com This direct correlation with a fundamental metabolic process makes CTC a reliable indicator of cellular vitality. The intensity of the red fluorescence can also provide a semi-quantitative measure of the respiratory rate of individual cells. aatbio.com

Table 1: Comparison of CTC with other common Tetrazolium Salts

| Feature | MTT | XTT/MTS | CTC |

|---|---|---|---|

| Product | Purple, insoluble formazan | Orange/yellow, soluble formazan | Red, fluorescent, insoluble formazan |

| Detection Method | Colorimetric (after solubilization) | Colorimetric (direct) | Fluorometric |

| Primary Application | Eukaryotic cell viability | Eukaryotic & prokaryotic cell viability | Bacterial viability (respiratory activity) |

| Key Advantage | Well-established method | No solubilization step required | High sensitivity, suitable for microscopy and flow cytometry |

Scope and Interdisciplinary Relevance in Scientific Inquiry

The utility of this compound extends across a wide range of scientific disciplines, underscoring its interdisciplinary relevance. Its ability to pinpoint metabolically active bacteria has made it an invaluable tool in fields beyond fundamental microbiology.

In environmental science , CTC is employed to monitor the viability of bacterial populations in diverse ecosystems, such as drinking water distribution systems and natural stone monuments. nih.govnih.gov This allows researchers to assess the microbial quality of water and understand the role of microorganisms in biofilm formation and biodeterioration of materials.

The field of biotechnology utilizes CTC for various applications, including the assessment of the efficacy of antimicrobial agents and disinfectants. nih.gov By quantifying the reduction in the number of respiring bacteria after treatment, researchers can rapidly determine the effectiveness of new biocidal compounds. It is also used in the study of microbial fuel cells to assess the metabolic activity of exoelectrogenic bacteria. nih.gov

In food science and safety , CTC staining can be used for the rapid detection of viable pathogenic bacteria in food products, offering a faster alternative to conventional plating methods. This can contribute to improved food quality control and the prevention of foodborne illnesses.

The pharmaceutical industry can also benefit from the application of CTC in drug discovery and development. For instance, it can be used to screen for new antibiotics by measuring their impact on the respiratory activity of target bacteria.

Furthermore, while the primary application of CTC is in bacteriology, its use has been explored in other microorganisms, such as the protozoan Acanthamoeba, to assess the efficacy of biocidal agents. nih.gov

The broad applicability of CTC stems from its fundamental mechanism of action – the detection of a core metabolic process common to many living organisms. As analytical technologies continue to advance, the scope of CTC's application in scientific inquiry is likely to expand even further.

Table 2: Interdisciplinary Applications of CTC

| Field | Specific Application | Research Focus |

|---|---|---|

| Environmental Science | Monitoring microbial viability in water and biofilms | Water quality assessment, biofilm dynamics, biodeterioration |

| Biotechnology | Evaluating antimicrobial efficacy | Development of new disinfectants and antibiotics |

| Food Science | Rapid detection of viable pathogens | Food safety and quality control |

| Pharmaceuticals | Screening for antimicrobial compounds | Drug discovery and development |

| Protozoology | Assessing viability of protozoa | Efficacy of anti-protozoal agents |

Structure

3D Structure of Parent

Properties

IUPAC Name |

2,3-diphenyltetrazol-2-ium-5-carbonitrile;chloride | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H10N5.ClH/c15-11-14-16-18(12-7-3-1-4-8-12)19(17-14)13-9-5-2-6-10-13;/h1-10H;1H/q+1;/p-1 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GZVIDCBUVCOZGQ-UHFFFAOYSA-M | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)N2N=C(N=[N+]2C3=CC=CC=C3)C#N.[Cl-] | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H10ClN5 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

283.71 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Chemistry and Derivatization Approaches for 5 Cyano 2,3 Diphenyl 2h Tetrazolium Chloride

Chemical Methodologies for Primary Synthesis of the Tetrazolium Salt

The primary synthesis of 5-Cyano-2,3-diphenyl-2H-tetrazolium chloride, like other tetrazolium salts, fundamentally involves the chemical transformation of a formazan (B1609692) precursor. The general and widely accepted method for synthesizing tetrazolium salts is through the oxidation of the corresponding formazan. google.com This oxidative cyclization is a key step that converts the open-chain formazan into the heterocyclic tetrazolium ring system. google.com

The synthesis of the required formazan precursor, 1,5-diphenyl-3-cyanoformazan, can be achieved through the coupling of a phenylhydrazone with a phenyldiazonium salt. A common approach involves the reaction of benzaldehyde (B42025) phenylhydrazone with a diazonium salt solution prepared from aniline. google.com This multi-step synthesis begins with the formation of the hydrazone, followed by the preparation of the diazonium salt at low temperatures, and finally, the coupling reaction to yield the formazan. google.com

Once the 1,5-diphenyl-3-cyanoformazan is synthesized, it is then oxidized to form this compound. Various oxidizing agents have been employed for the oxidation of formazans to tetrazolium salts, including mercuric oxide, nitric acid, isoamyl nitrite, potassium permanganate (B83412), lead tetraacetate, and t-butyl hypochlorite. slideshare.net A prevalent and effective method involves the use of N-bromosuccinimide (NBS) as the oxidant. masterorganicchemistry.com Another patented method describes the oxidation of formazans using chlorine gas in a polar organic solvent, such as absolute ethyl alcohol, at temperatures ranging from -5° to +20° C. google.com The disappearance of the characteristic deep color of the formazan indicates the completion of the oxidation reaction and the formation of the tetrazolium salt. google.com

Table 1: Common Oxidizing Agents for Formazan to Tetrazolium Salt Conversion

| Oxidizing Agent | Typical Reaction Conditions |

| N-Bromosuccinimide (NBS) | Organic solvent, often with a radical initiator. |

| Chlorine Gas | Polar organic solvent (e.g., ethanol), low temperature (-5° to +20° C). google.com |

| Mercuric Oxide | Inert solvent, often requires heating. |

| Potassium Permanganate | Aqueous or organic solvent, conditions vary. |

The optimization of reaction conditions is crucial for maximizing the yield and purity of this compound in a laboratory setting. Key parameters that can be systematically varied include the choice of oxidizing agent, solvent, reaction temperature, and reaction time.

For the oxidation step, the selection of the oxidant can significantly impact the yield and ease of purification. While strong oxidants like potassium permanganate can be effective, they may also lead to side reactions and the formation of impurities. Milder and more selective reagents like N-bromosuccinimide are often preferred. masterorganicchemistry.com When using chlorine gas, precise control of the gas flow and reaction temperature is essential to prevent over-oxidation and decomposition of the product. google.com

The choice of solvent is also critical. Polar organic solvents such as ethanol (B145695) or methanol (B129727) are commonly used to dissolve the formazan precursor. google.comgoogle.com The solubility of both the reactant and the product in the chosen solvent system will influence the reaction rate and the ease of product isolation.

Temperature control is paramount, especially during the exothermic oxidation process. Maintaining a low temperature, typically between -5°C and 20°C, helps to minimize the formation of byproducts and enhance the stability of the tetrazolium salt. google.com The reaction time needs to be sufficient for complete conversion of the formazan, which can be monitored by the disappearance of its color.

Table 2: Parameters for Optimization of Tetrazolium Salt Synthesis

| Parameter | Variables to Consider | Desired Outcome |

| Oxidizing Agent | Type (e.g., NBS, Cl2), Stoichiometry | High conversion, minimal side products |

| Solvent | Polarity, Solubility of reactants/products | Efficient reaction, easy product isolation |

| Temperature | Range (e.g., -5°C to 20°C) | Controlled reaction rate, product stability |

| Reaction Time | Duration | Complete conversion of formazan |

Achieving high purity is essential for the use of this compound in research applications. Common purification techniques for organic salts include recrystallization and chromatography.

Recrystallization is a widely used and effective method for purifying solid compounds. illinois.edu The crude tetrazolium salt is dissolved in a suitable solvent or solvent mixture at an elevated temperature, and then the solution is slowly cooled to allow the formation of pure crystals, leaving impurities dissolved in the mother liquor. illinois.edu The choice of solvent is critical; an ideal solvent will dissolve the compound well at high temperatures but poorly at low temperatures. Common solvents for the recrystallization of aryl tetrazolium salts include ethanol, methanol, and mixtures of these with ethers like diethyl ether. google.com

Chromatography techniques, such as column chromatography, can also be employed for purification. This method separates compounds based on their differential adsorption onto a stationary phase (e.g., silica (B1680970) gel or alumina) as a mobile phase is passed through it. While effective, it can be more time-consuming and may not always achieve the same level of purity for crystalline solids as a well-executed recrystallization. illinois.edu

For removing specific impurities, such as residual acids from the synthesis, a treatment with a mild base might be necessary. For instance, a patent describes treating the crude product with aqueous ammonia (B1221849) to a pH of 8 to remove iron salts and decrease the hydrogen chloride content. google.com The purity of the final product can be assessed using techniques like High-Performance Liquid Chromatography (HPLC), Nuclear Magnetic Resonance (NMR) spectroscopy, and melting point determination.

Design and Synthesis of Novel Analogs and Structurally Modified Derivatives

The design and synthesis of novel analogs of this compound are driven by the need to fine-tune its properties for specific applications, such as mechanistic studies or the development of advanced probes.

Introducing different substituents onto the phenyl rings of the tetrazolium salt can provide valuable insights into its reaction mechanisms and biological activity. Electron-donating or electron-withdrawing groups can alter the electronic properties of the tetrazolium ring, thereby influencing its reduction potential and reactivity. For example, the introduction of electron-withdrawing groups is expected to make the tetrazolium salt easier to reduce.

Synthetic strategies for introducing these substituents typically involve starting with appropriately substituted anilines and benzaldehydes to synthesize the corresponding substituted formazan precursor. For instance, to introduce a nitro group, one could start with nitroaniline or nitrobenzaldehyde. The subsequent oxidation would then yield the substituted tetrazolium salt. These analogs can then be used in comparative studies to understand the structure-activity relationship.

This compound can be functionalized to create conjugates for advanced probe applications, such as in bioimaging or as sensors. This often involves introducing a reactive functional group onto the molecule that can be used for covalent attachment to other molecules, such as biomolecules or fluorescent dyes.

For example, a carboxyl or amino group could be introduced on one of the phenyl rings. This functionalized tetrazolium salt could then be coupled to a protein, antibody, or oligonucleotide using standard bioconjugation chemistries (e.g., carbodiimide (B86325) chemistry for carboxyl groups). The resulting conjugate would carry the tetrazolium moiety to a specific biological target.

Another approach is to synthesize fluorescent tetrazolium salts by incorporating a fluorophore into the molecular structure. This can create "turn-on" fluorescent probes, where the tetrazolium salt itself is non-fluorescent or weakly fluorescent, but upon reduction to the formazan by cellular activity, a strong fluorescent signal is generated. ed.ac.uk

Exploration of Reaction Mechanisms and Pathways in Derivatization

Understanding the reaction mechanisms involved in the synthesis and derivatization of this compound is crucial for controlling the reactions and designing new synthetic routes.

The key reaction in the synthesis is the oxidation of the formazan precursor. The mechanism of formazan oxidation can vary depending on the oxidizing agent used. When using N-bromosuccinimide (NBS), the reaction can proceed through a radical mechanism, especially in the presence of a radical initiator. masterorganicchemistry.comyoutube.com The reaction is initiated by the homolytic cleavage of the N-Br bond in NBS to generate a bromine radical. This radical then abstracts the N-H proton from the formazan, leading to a formazan radical. Subsequent intramolecular cyclization and further oxidation steps result in the formation of the stable tetrazolium ring.

The derivatization reactions, such as the introduction of substituents or the conjugation to other molecules, generally follow well-established mechanistic pathways in organic chemistry. For example, electrophilic aromatic substitution reactions can be used to introduce substituents onto the phenyl rings, and the directing effects of existing groups on the ring will determine the position of the new substituent. The mechanisms of bioconjugation reactions are also well-understood and depend on the specific functional groups being coupled.

The reduction of the tetrazolium salt to the formazan is a critical reaction for its use as a viability indicator. This reduction is typically a multi-step process that can involve the formation of a tetrazolinyl radical intermediate. nih.gov Under physiological conditions, this radical is further reduced to the stable, colored formazan. nih.gov

Advanced Spectroscopic and Structural Characterization of 5 Cyano 2,3 Diphenyl 2h Tetrazolium Chloride

Investigations into Electronic Structure and Tautomerism via Spectroscopic Techniques

Spectroscopic methods are fundamental in exploring the intricate details of molecular structure and behavior. For 5-Cyano-2,3-diphenyl-2H-tetrazolium chloride, techniques such as Nuclear Magnetic Resonance (NMR), vibrational (FTIR, Raman), and UV-Visible and fluorescence spectroscopy provide a comprehensive picture of its electronic and structural characteristics.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Conformational and Configurational Analysis

NMR spectroscopy is a powerful tool for determining the connectivity and spatial arrangement of atoms within a molecule. While specific NMR data for this compound is not extensively documented in publicly available literature, the principles of NMR analysis of analogous tetrazolium salts are well-established. uwo.cauwo.ca Computational modeling of ¹H and ¹³C NMR spectra for similar tetrazolium compounds has shown good agreement with experimental data, aiding in the structural elucidation of these molecules. uwo.ca For a definitive analysis, the following data would be anticipated:

Anticipated ¹H NMR Data

| Protons | Expected Chemical Shift (ppm) | Multiplicity |

| Phenyl-H | 7.0 - 8.0 | Multiplet |

Anticipated ¹³C NMR Data

| Carbon Atom | Expected Chemical Shift (ppm) |

| C-CN | 110 - 120 |

| C-Tetrazolium Ring | 140 - 160 |

| C-Phenyl (ipso) | 130 - 140 |

| C-Phenyl (ortho, meta, para) | 120 - 130 |

Vibrational Spectroscopy (FTIR, Raman) for Functional Group and Bond Analysis

Characteristic Vibrational Frequencies

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) |

| Cyano (-C≡N) | Stretching | 2240 - 2260 |

| Tetrazolium Ring | Ring Stretching (C=N, N=N) | 1400 - 1600 |

| Phenyl Ring | C-H Aromatic Stretching | 3000 - 3100 |

| Phenyl Ring | C=C Aromatic Ring Stretching | 1450 - 1600 |

Density Functional Theory (DFT) calculations have been successfully employed to model the IR spectra of related tetrazolium salts, providing a theoretical framework for assigning observed vibrational bands. uwo.cauwo.ca

Advanced UV-Visible and Fluorescence Spectroscopy for Redox State and Quantum Yield Characterization

UV-Visible and fluorescence spectroscopy are crucial for characterizing the electronic transitions and photophysical properties of tetrazolium salts, particularly their redox behavior. Tetrazolium salts, including the diphenyl derivative, are typically colorless or weakly colored and exhibit absorption maxima in the UV range, generally between 240-300 nm. hacettepe.edu.tr

A key feature of this class of compounds is the dramatic change in their spectroscopic properties upon reduction. The tetrazolium salt itself is generally non-fluorescent. However, upon reduction, it is converted to a highly colored and often fluorescent formazan (B1609692) product. conicet.gov.ardbkgroup.orgnih.gov This property is the basis for its use in various cell viability and metabolic activity assays. conicet.gov.ardbkgroup.orgnih.gov

For the closely related compound, 5-cyano-2,3-ditolyl-tetrazolium chloride (CTC), the unreduced form does not absorb light above 400 nm. windows.net Upon reduction, it forms a fluorescent formazan with an excitation maximum around 450 nm and an emission maximum at approximately 630 nm. windows.netmedchemexpress.com It is important to note that the formazan's fluorescence is typically observed in its solid, precipitated state and not when dissolved in solvents. windows.net

Spectroscopic Properties of the Reduced Formazan

| Parameter | Wavelength (nm) |

| Excitation Maximum | ~450 |

| Emission Maximum | ~602-630 |

Crystallographic Studies for Solid-State Molecular Architecture Determination

Single-crystal X-ray crystallography provides the most definitive information about the three-dimensional arrangement of atoms in the solid state, including bond lengths, bond angles, and intermolecular interactions. While the specific crystal structure of this compound has not been detailed in the surveyed literature, studies on similar tetrazolium salts, such as 2,3,5-triphenyltetrazolium salts, offer valuable insights into the expected molecular architecture. mdpi.com

In these structures, the five-membered tetrazolium ring is planar. mdpi.com The phenyl substituents are typically twisted out of the plane of the tetrazolium ring. The solid-state packing is stabilized by a network of intermolecular interactions, including hydrogen bonds if suitable counter-ions or solvent molecules are present. mdpi.com A crystallographic study of the title compound would definitively establish its solid-state conformation and packing arrangement.

Mass Spectrometric Elucidation of Degradation Products and Metabolic Intermediates in Research Systems

Mass spectrometry is an indispensable analytical technique for identifying and characterizing molecules by measuring their mass-to-charge ratio. This method would be critical in studying the degradation pathways and metabolic fate of this compound in various research systems.

In a typical application, the parent compound would be introduced into a biological or chemical system, and samples would be analyzed over time. Mass spectrometry would allow for the detection and identification of the formazan reduction product, as well as any other potential degradation products or metabolic intermediates. High-resolution mass spectrometry would provide precise mass measurements, enabling the determination of elemental compositions for unknown compounds, thereby facilitating their structural elucidation. While specific studies on the degradation products of this compound are not prominent in the literature, this technique remains the primary method for such investigations.

Theoretical and Computational Chemistry Studies

Theoretical and computational chemistry, particularly using methods like Density Functional Theory (DFT), has become a powerful tool for investigating the properties of tetrazolium salts. uwo.cauwo.ca These studies complement experimental data and provide deeper insights into molecular structure, electronic properties, and spectroscopic characteristics.

Computational models have been used to:

Predict Structural Parameters : DFT calculations can determine optimized molecular geometries, including bond lengths, bond angles, and dihedral angles for both the tetrazolium salt and its corresponding formazan. uwo.ca

Analyze Electronic Structure : Frontier Molecular Orbital Analysis (FMOA) can be performed to understand the reactivity of the molecule, identifying the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO). uwo.ca This is particularly relevant for understanding the reduction process.

Simulate Spectra : Computational methods can predict IR, Raman, NMR, and UV-Visible spectra. uwo.cauwo.ca These simulated spectra are invaluable for interpreting experimental results and assigning spectral features to specific molecular motions or electronic transitions.

For tetrazolium salts in general, DFT modeling has shown excellent results and has proven to be a useful tool for predicting their properties. uwo.cauwo.ca

Quantum Chemical Calculations of Electronic Properties and Reactivity

Quantum chemical calculations, particularly those employing Density Functional Theory (DFT), are powerful tools for elucidating the electronic structure and reactivity of molecules like CTC. For tetrazolium salts in general, these calculations provide insights into the distribution of electrons, the energies of molecular orbitals, and the molecule's susceptibility to chemical reactions.

Electronic Properties: The electronic properties of tetrazolium salts are dominated by the delocalized π-system of the tetrazolium ring and the attached phenyl groups. The distribution of electron density is a key determinant of the molecule's behavior. The quaternary nitrogen atom in the tetrazolium ring creates a positive charge that is delocalized across the ring system. This charge distribution can be visualized through molecular electrostatic potential (MEP) maps, which highlight regions of positive and negative electrostatic potential. For CTC, the cyano group, being a strong electron-withdrawing group, is expected to significantly influence the electron distribution, further enhancing the electrophilic character of the tetrazolium ring.

The frontier molecular orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are crucial for understanding the reactivity and electronic transitions of the molecule. In tetrazolium salts, the HOMO is typically associated with the π-orbitals of the phenyl rings, while the LUMO is localized on the tetrazolium ring. The energy difference between the HOMO and LUMO (the HOMO-LUMO gap) is an indicator of the molecule's chemical reactivity and kinetic stability. A smaller HOMO-LUMO gap suggests that the molecule is more polarizable and has a higher chemical reactivity. The presence of the cyano and diphenyl groups in CTC will modulate these orbital energies compared to simpler tetrazolium salts.

Reactivity: The primary mode of reactivity for tetrazolium salts like CTC is their reduction to formazans. This reduction is the basis for their use as indicators of metabolic activity. Quantum chemical calculations can model this reduction process by determining the electron affinity of the molecule. The positive charge on the tetrazolium ring makes it an excellent electron acceptor. The LUMO of the tetrazolium salt can accept electrons from reducing agents, such as NADH or other biological reductants, leading to the cleavage of the tetrazolium ring and the formation of the intensely colored formazan.

Reactivity descriptors derived from DFT, such as chemical potential, hardness, and electrophilicity index, can quantify the reactivity of CTC. The electrophilicity index, in particular, provides a measure of the stabilization in energy when the system acquires an additional electronic charge from the environment. For tetrazolium salts, this index is expected to be high, consistent with their role as good electrophiles.

Below is a hypothetical data table summarizing the likely electronic properties of this compound based on computational studies of similar tetrazolium salts.

| Parameter | Predicted Value/Characteristic | Significance |

| HOMO Energy | Relatively Low | Indicates the energy of the highest energy electrons, likely located on the phenyl rings. |

| LUMO Energy | Low | Indicates the energy of the lowest energy unoccupied orbital, the likely site of electron acceptance on the tetrazolium ring. |

| HOMO-LUMO Gap | Moderate to Low | A smaller gap suggests higher reactivity and ease of electronic excitation. |

| Electron Affinity | High | Consistent with the molecule's function as an electron acceptor in redox reactions. |

| Electrophilicity Index | High | Quantifies the molecule's ability to accept electrons. |

| Molecular Electrostatic Potential | Positive potential on the tetrazolium ring, negative potential near the cyano group. | Guides interactions with other molecules; the positive ring is attractive to nucleophiles/electron donors. |

Molecular Dynamics Simulations of Compound Interactions in Model Environments

Molecular dynamics (MD) simulations can provide atomic-level insights into the behavior of this compound in different environments, such as in aqueous solution or interacting with biological membranes. While specific MD studies on CTC are not readily found, simulations of similar fluorescent probes and small molecules in these environments can offer valuable analogous information.

Interactions in Aqueous Environments: In an aqueous solution, the positively charged CTC molecule would be solvated by water molecules. MD simulations could reveal the structure of the hydration shell around the molecule. The water molecules would be expected to orient their oxygen atoms towards the positively charged tetrazolium ring and the hydrogen atoms towards the chloride counter-ion. The phenyl groups, being hydrophobic, would have a less structured hydration shell. Understanding the solvation of CTC is important as it influences its diffusion and its ability to approach and enter cells.

Interactions with Model Membranes: A crucial aspect of CTC's function is its ability to enter cells to be reduced. MD simulations are a powerful tool to study the permeation of small molecules across lipid bilayers, which serve as models for cell membranes. For a molecule like CTC, these simulations could elucidate the pathway and energetics of its translocation across the membrane.

The initial interaction would likely involve the adsorption of the positively charged tetrazolium ring to the negatively charged or polar head groups of the lipids in the membrane. The hydrophobic diphenyl groups could then facilitate the insertion of the molecule into the nonpolar core of the bilayer. The free energy profile of this permeation process, often calculated using techniques like umbrella sampling, would reveal the energy barriers to crossing the membrane. The orientation and dynamics of CTC within the membrane could also be characterized, providing a detailed picture of the interaction. The presence of the cyano group might also play a role in these interactions through specific electrostatic or hydrogen bonding interactions with membrane components.

The following table presents a hypothetical summary of parameters and potential findings from a molecular dynamics simulation study of CTC interacting with a model dipalmitoylphosphatidylcholine (DPPC) lipid bilayer, based on simulations of similar small molecules.

| Simulation Parameter | Typical Value/Setup | Information Gained |

| System Composition | 1 CTC molecule, 128 DPPC lipids, ~4000 water molecules | Represents a simplified model of a cell membrane in an aqueous environment. |

| Force Field | GROMOS, CHARMM, or AMBER | Describes the interatomic forces governing the molecular motions. |

| Simulation Time | 100-500 nanoseconds | Allows for the observation of the molecule's interaction and potential translocation across the membrane. |

| Ensemble | NPT (constant Number of particles, Pressure, and Temperature) | Mimics physiological conditions. |

| Analysis | Radial Distribution Functions (RDFs) | Characterizes the structure of water and ions around CTC. |

| Potential of Mean Force (PMF) | Determines the free energy profile for moving CTC across the membrane, identifying energy barriers. | |

| Order Parameters | Measures the effect of CTC on the ordering of the lipid tails in the membrane. | |

| Mean Squared Displacement (MSD) | Calculates the diffusion coefficient of CTC within the membrane and in water. |

These computational approaches, while not yet specifically reported for this compound, represent the state-of-the-art in silico methods that could be applied to gain a deep, molecular-level understanding of its properties and biological interactions.

Mechanistic Research on Redox Transformations and Formazan Generation from 5 Cyano 2,3 Diphenyl 2h Tetrazolium Chloride

Elucidation of Electron Transfer Pathways and Reduction Kinetics

The conversion of 5-Cyano-2,3-diphenyl-2H-tetrazolium chloride to its corresponding formazan (B1609692) is a reductive process. In biological systems, this transformation is intimately linked to metabolic activity, specifically the electron transport chain.

The reduction of tetrazolium salts like CTC is driven by electron donors produced during cellular metabolism. In metabolically active cells, these salts act as artificial electron acceptors, competing with natural acceptors like oxygen. nih.gov

Electron Donors: The primary electron donors are reduced nicotinamide (B372718) adenine (B156593) dinucleotide (NADH) and nicotinamide adenine dinucleotide phosphate (B84403) (NAD(P)H). conicet.gov.ar These coenzymes are generated by various dehydrogenase enzymes during cellular respiration. conicet.gov.arnih.gov

Electron Acceptors: The tetrazolium salt itself serves as the final electron acceptor in these assays. conicet.gov.ar It intercepts electrons from the cellular respiratory chain. dbkgroup.orgnih.gov Studies have demonstrated that CTC can be reduced by the respiratory chain, making it a valuable indicator of respiratory activity. dbkgroup.org In model systems using permeabilized cells, the addition of exogenous NADH can facilitate the rapid reduction of CTC, indicating that the dye can be reduced by components of an intact respiratory chain even if the cell's outer membrane is compromised. dbkgroup.org

The kinetics of CTC reduction can be rapid, with studies showing significant formazan formation within minutes of incubation, particularly in the presence of electron donors like NADH. dbkgroup.org The rate of reduction can, however, be influenced by substrate availability; under substrate-limited conditions, CTC reduction has been observed to decrease to background levels within 14 hours. nih.gov

Formation and Spectroscopic Properties of the Corresponding Fluorescent Formazan Product

Upon reduction, this compound is converted into a formazan product. The analogue CTC reduces to an intensely fluorescent, water-insoluble formazan, which accumulates intracellularly as crystalline deposits. nih.govwindows.net This insolubility is a key feature, allowing for localization of the signal within the cell. windows.net

The formazan product of CTC is notable for its bright red fluorescence. windows.net This fluorescence is a property of the solid, crystalline state of the formazan; it is not fluorescent when dissolved in polar organic solvents. windows.net The two methyl groups on the phenyl rings of the CTC formazan are considered essential for its fluorescence, as the analogous 3-cyano-1,5-diphenylformazan (lacking these methyl groups) is non-fluorescent. ed.ac.uk

The photostability of the formazan has been investigated. Studies have shown that formazan precipitates formed extracellularly can bleach rapidly (in under 2 minutes) under UV exposure, whereas the intracellular formazan crystals exhibit greater stability. nih.gov Specific fluorescence quantum yield data for this formazan are not extensively detailed in the surveyed literature, though its emission is known to be highly efficient. conicet.gov.ar

Table 1: Spectroscopic Properties of CTC and its Formazan Product

| Compound | State | Absorption Max (λex) | Emission Max (λem) | Fluorescence |

|---|---|---|---|---|

| CTC | Oxidized, Soluble | Does not absorb >400 nm windows.net | N/A | Non-fluorescent windows.net |

This interactive table summarizes the key spectroscopic characteristics of the 5-cyano-2,3-ditolyl tetrazolium chloride (CTC) and its resulting formazan.

The efficiency of formazan formation can be sensitive to environmental conditions. Research aimed at optimizing the staining protocol for activated sludge found that the highest efficiency was achieved using a buffer at pH 6.5. researchgate.net This suggests that pH is a critical parameter for either the enzymatic reduction process, the stability of the reactants, or the formation of the formazan crystals. While the direct impact of ionic strength on formazan stability is not extensively documented, the use of buffered systems in assays implies a need to control the chemical environment for reproducible results.

Comparative Analysis of Redox Mechanisms with Other Tetrazolium Salts and Dyes in Controlled Systems

CTC is one of several tetrazolium salts used in cell biology, with others including MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyl-2H-tetrazolium bromide), XTT, and WSTs (water-soluble tetrazolium salts). conicet.gov.ared.ac.uk These compounds share a common mechanism of being reduced by metabolically active cells, but they differ in key properties that affect their application.

Solubility of Formazan: Like the formazan from MTT, the CTC-derived formazan is a water-insoluble, lipophilic product that precipitates inside or on the surface of cells. conicet.gov.ar This necessitates a solubilization step if the product is to be quantified by absorbance, which can complicate assays. windows.net In contrast, sulfonated tetrazolium salts like XTT and WST-1 are designed to produce highly water-soluble formazans, eliminating the need for solubilization. ed.ac.uk

Site of Reduction: A significant mechanistic difference lies in the location of reduction. Evidence suggests that MTT readily crosses intact plasma membranes and is reduced intracellularly. researchgate.net CTC is also taken up by cells and reduced to an insoluble intracellular product. nih.gov Conversely, the reduction of water-soluble salts like WSTs is thought to occur at the cell surface by membrane-based enzymes and may be influenced by other species in the surrounding medium. ed.ac.uk

Detection Method: The primary distinction of CTC's formazan is its fluorescence, allowing for quantification by fluorescence microscopy, flow cytometry, or microplate readers. nih.govconicet.gov.arnih.gov This is in contrast to the formazan of MTT, which is non-fluorescent and quantified by its color (absorbance). conicet.gov.ar This fluorescent property allows CTC to be used in applications where colorimetric detection would be difficult, such as with opaque samples or biofilms. windows.netnih.gov

Table 2: Comparison of Common Tetrazolium Salts

| Feature | CTC | MTT | XTT / WSTs |

|---|---|---|---|

| Formazan Product | Fluorescent conicet.gov.ar | Colored conicet.gov.ar | Colored ed.ac.uk |

| Formazan Solubility | Water-insoluble windows.net | Water-insoluble conicet.gov.ar | Water-soluble ed.ac.uk |

| Primary Reduction Site | Intracellular nih.gov | Intracellular researchgate.net | Extracellular ed.ac.uk |

| Primary Detection | Fluorescence conicet.gov.ar | Absorbance conicet.gov.ar | Absorbance ed.ac.uk |

This interactive table provides a comparative overview of the key mechanistic and practical differences between CTC and other widely used tetrazolium salts.

Applications of 5 Cyano 2,3 Diphenyl 2h Tetrazolium Chloride in Biochemical and Enzymatic Research Methodologies

Utilization as a Chromogenic and Fluorogenic Probe in Enzyme Activity Assays

5-Cyano-2,3-diphenyl-2H-tetrazolium chloride (CTC) is a monotetrazolium redox dye that serves as a valuable tool in biochemical and enzymatic research. biosynth.comnordicbiosite.com Its utility lies in its ability to be reduced by cellular dehydrogenases and other components of the electron transport system. This reduction converts the soluble, nearly colorless tetrazolium salt into an insoluble, intensely red-fluorescent formazan (B1609692) product. biosynth.comdbkgroup.org This transformation from a non-fluorescent molecule to a fluorescent one allows for the sensitive detection and quantification of enzymatic activity. The fluorescent nature of the resulting formazan is particularly advantageous for microscopic visualization and flow cytometry applications. dbkgroup.orgresearchgate.net

The spectral properties of CTC and its reduced formazan are ideal for such assays. Unreduced CTC does not absorb light above 400 nm, while the formazan product has an excitation maximum of approximately 450 nm and an emission maximum around 630 nm. This significant Stokes shift allows for clear differentiation between the substrate and the product, minimizing background interference and enhancing the signal-to-noise ratio in fluorogenic assays.

Quantification of Dehydrogenase Activity in in vitro Cellular and Subcellular Fractions

A primary application of this compound is the quantification of dehydrogenase activity in various biological preparations, including in vitro cellular and subcellular fractions. Dehydrogenases are a broad class of enzymes that catalyze the oxidation of a substrate by transferring electrons to an acceptor, often NAD+ or FAD. The activity of these enzymes is a direct indicator of metabolic activity.

In the context of cellular and subcellular fractions, such as crude cell lysates or isolated organelles, CTC can be introduced as an artificial electron acceptor. The rate of formazan production, which can be measured spectrophotometrically or fluorometrically, is directly proportional to the dehydrogenase activity within the sample. This principle allows researchers to assess the metabolic state of cells or the functional integrity of specific cellular compartments. For instance, the activity of key dehydrogenases like pyruvate (B1213749) dehydrogenase and α-ketoglutarate dehydrogenase can be inferred from the rate of CTC reduction. nih.gov

The following table illustrates typical data that might be obtained from an assay measuring dehydrogenase activity in different subcellular fractions using CTC.

| Subcellular Fraction | Dehydrogenase Activity (RFU/min/mg protein) | Description |

|---|---|---|

| Cytosol | 150 ± 20 | Represents the activity of cytosolic dehydrogenases involved in pathways like glycolysis. |

| Mitochondria | 850 ± 55 | Indicates the high activity of dehydrogenases in the Krebs cycle and electron transport chain. |

| Microsomes | 80 ± 15 | Reflects the activity of dehydrogenases associated with the endoplasmic reticulum. |

Applications in the Elucidation of Oxidoreductase Pathways

Oxidoreductases are a class of enzymes that catalyze the transfer of electrons from a reductant to an oxidant. researchgate.net Dehydrogenases are a major subclass of oxidoreductases. researchgate.net By acting as an artificial electron acceptor, this compound can be used to probe the activity of various components within oxidoreductase pathways. nih.gov

For example, in studies of microbial metabolism, CTC can help to identify the location and activity of electron transport systems. The reduction of CTC to a fluorescent formazan provides a visual marker for sites of active respiration. nih.gov This can be particularly useful in complex environmental samples or biofilms to identify metabolically active microorganisms. nih.gov

In mechanistic studies of specific oxidoreductases, CTC can be used in reconstituted systems to understand electron flow. By providing a terminal electron acceptor, researchers can investigate the kinetics and substrate specificity of an isolated enzyme or enzyme complex. The rate of formazan production can be monitored under various conditions, such as in the presence of different substrates or inhibitors, to elucidate the enzyme's mechanism of action. While direct crystallographic studies provide structural information, kinetic assays with probes like CTC offer complementary functional data. nih.gov

Integration into Artificial Electron Transport Systems for Mechanistic Research

In biochemical research, understanding the flow of electrons through enzymatic pathways is crucial. While CTC is primarily used to probe natural electron transport systems, its function as an artificial electron acceptor represents a form of integration into these systems for mechanistic investigation. nih.gov Electron transfer by proteins is a fundamental process, for instance, in the mitochondrial respiratory chain where electrons are transferred through a series of protein complexes. nih.gov

For example, to study a specific dehydrogenase in a purified system, researchers can provide its substrate and cofactors, and use CTC as the terminal electron acceptor. The rate of formazan production will then be a direct measure of the catalytic efficiency of that specific enzyme under the tested conditions. This approach is valuable for dissecting complex electron transport chains and understanding the contribution of individual components.

Development of High-Throughput Screening (HTS) Methodologies for Enzyme Inhibitors and Modulators in Academic Discovery

High-throughput screening (HTS) has become an essential tool in academic research for the discovery of new chemical probes and potential drug leads. nih.gov HTS involves the rapid testing of large libraries of chemical compounds for their ability to modulate the activity of a biological target, such as an enzyme. nih.govnccu.edu Assays that are simple, robust, and generate a readily detectable signal are ideal for HTS. nih.gov

The chromogenic and fluorogenic properties of this compound make it well-suited for the development of HTS assays for enzymes involved in redox reactions, particularly dehydrogenases and other oxidoreductases. The generation of a colored or fluorescent product upon enzyme activity allows for a simple and direct readout in a microplate format. rsc.org

In a typical HTS setup for identifying enzyme inhibitors, the enzyme, its substrate, and CTC are combined in the wells of a microtiter plate. Each well also contains a different compound from a chemical library. A decrease in the rate of formazan production in a particular well indicates that the compound in that well is an inhibitor of the enzyme. Conversely, for identifying enzyme activators or positive allosteric modulators, an increase in the signal would be observed. nih.gov The robustness of such assays makes them amenable to the high-density formats (e.g., 384- or 1536-well plates) used in modern HTS facilities. scienceintheclassroom.orgyoutube.com

The following table provides a conceptual overview of data from a primary HTS run for an enzyme inhibitor using a CTC-based assay.

| Compound ID | Enzyme Activity (% of Control) | Classification |

|---|---|---|

| Cmpd-001 | 98.5 | Inactive |

| Cmpd-002 | 8.2 | Hit (Potential Inhibitor) |

| Cmpd-003 | 105.1 | Inactive |

| Cmpd-004 | 52.7 | Weak Inhibitor |

Research on Intracellular Redox State Indicators in Model Cell Lines and Microorganisms (focusing on the chemical reaction and localization, not direct clinical assessment)

The intracellular redox state, which reflects the balance between oxidized and reduced molecules, is a critical indicator of cellular health and metabolic activity. This compound is widely used as a probe to assess the intracellular redox environment in a variety of model systems, including cell lines and microorganisms. dbkgroup.orgnih.govnih.gov

When CTC is taken up by living cells, it is reduced by components of the electron transport chain and other cellular reductases to form an insoluble, fluorescent formazan product. nih.gov The accumulation of this formazan within the cell provides a direct visualization of active redox processes. The intensity of the fluorescence can be quantified on a single-cell level using techniques like flow cytometry or fluorescence microscopy, providing insights into the metabolic heterogeneity of a cell population. dbkgroup.orgresearchgate.net

The localization of the formazan deposits can also provide information about the sites of highest redox activity within the cell. In many cell types, formazan accumulation is prominent in or near the mitochondria, reflecting the high activity of the electron transport chain in these organelles. This application is purely for research purposes to understand the fundamental chemical and biological processes within model systems.

Monitoring of Mitochondrial Respiration Chain Activity in Isolated Organelles

In preparations of isolated mitochondria, the addition of specific substrates that feed electrons into different points of the respiratory chain can be coupled with the measurement of CTC reduction. For example, providing substrates for Complex I (e.g., pyruvate and malate) or Complex II (e.g., succinate) will lead to the reduction of NAD+ and FAD, respectively. The resulting NADH and FADH2 then donate electrons to the respiratory chain, and a portion of this electron flow can be intercepted by CTC, leading to formazan production.

Assessment of Microbial Respiratory Activity in Environmental and Laboratory Biofilms

The tetrazolium salt this compound (CTC) serves as a vital redox dye for identifying metabolically active microorganisms. Its application is particularly valuable in the study of biofilms, where complex, structured communities of bacteria exhibit significant physiological heterogeneity. The underlying principle of the CTC assay is the reduction of the soluble, nearly colorless tetrazolium salt by the microbial electron transport chain (respiratory activity) into a water-insoluble, red fluorescent formazan (CTF) product. nih.govdbkgroup.org These intracellular red crystals can be visualized and quantified using various microscopic and cytometric techniques, providing a direct means to assess the respiratory status of individual cells within their native biofilm environment. dbkgroup.orgnih.gov

Environmental Biofilm Analysis

In environmental systems, such as drinking water distribution networks, CTC has been effectively used to quantify viable, respiring bacteria in both planktonic (free-floating) and sessile (biofilm) populations. nih.govresearchgate.net Studies have demonstrated that the proportion of respirometrically active bacteria is often significantly higher in biofilms compared to the surrounding water. For instance, in drinking water samples, the percentage of active planktonic bacteria, as identified by CTC reduction, can be as low as 1 to 10% of the total cell count. nih.gov In contrast, biofilms developed on various substrata within the same systems show a much greater proportion of respiring cells, ranging from approximately 5% to 35%. nih.gov This highlights the biofilm as a niche that supports higher levels of metabolic activity.

Direct microscopic examination of these environmental biofilms after CTC staining reveals that respiring cells, identifiable by their red fluorescence, are often distributed throughout the biofilm structure. nih.gov This method allows for a spatial understanding of metabolic activity within naturally formed microbial communities.

Laboratory Biofilm Research

In controlled laboratory settings, CTC is an invaluable tool for investigating the intricate spatial patterns of metabolic activity within biofilms and their response to external stimuli, such as nutrient availability or antimicrobial treatments.

One critical application is in studying the efficacy of disinfectants. Research on dual-species biofilms of Klebsiella pneumoniae and Pseudomonas aeruginosa treated with monochloramine demonstrated that CTC, when coupled with cryosectioning and digital image analysis, can reveal gradients of respiratory activity. montana.edu Upon exposure to the biocide, cells near the biofilm-bulk fluid interface rapidly lost their respiratory function, while cells deeper within the biofilm matrix retained significant metabolic activity for longer periods. montana.edu This spatial heterogeneity in response is a key factor in the notorious resistance of biofilms to antimicrobial agents.

The following table summarizes the observed respiratory activity at different locations within the biofilm before and after treatment with monochloramine.

| Biofilm Location | Condition | Specific Respiratory Activity (CTC/DAPI Intensity Ratio) |

|---|---|---|

| Bulk Fluid Interface (0-20 µm depth) | Untreated Control | 0.85 |

| Bulk Fluid Interface (0-20 µm depth) | 2-hour Monochloramine Treatment | 0.30 |

| Deep Biofilm (>40 µm depth) | Untreated Control | 0.75 |

| Deep Biofilm (>40 µm depth) | 2-hour Monochloramine Treatment | 0.60 |

Data derived from studies on K. pneumoniae and P. aeruginosa biofilms, illustrating the change in the ratio of CTC (respiring cells) to DAPI (total cells) fluorescence intensity after disinfectant exposure. montana.edu

Furthermore, CTC reduction can be quantified at the single-cell level to assess variations in metabolic activity among individual bacteria within a monospecies biofilm. nih.gov Digital image analysis of CTC-stained Pseudomonas putida biofilms has shown significant cell-to-cell differences in respiratory activity. nih.govresearchgate.net This method has also been used to demonstrate a reduction in electron transport activity following brief periods of nutrient starvation, providing quantitative insights into the physiological response of biofilm bacteria to environmental changes. nih.govresearchgate.net

Flow cytometry is another powerful technique used in conjunction with CTC for analyzing biofilm respiratory activity. dbkgroup.orgresearchgate.netresearchgate.net Although this method requires the disaggregation of the biofilm into a suspension of individual cells, it allows for rapid and precise high-throughput analysis of metabolic states across a large population. For example, flow cytometry has been used to compare the metabolic activity of Staphylococcus epidermidis cells from biofilm cultures versus planktonic cultures, revealing distinct physiological profiles associated with the mode of growth. researchgate.net

Advanced Research on Interactions of 5 Cyano 2,3 Diphenyl 2h Tetrazolium Chloride with Biological Macromolecules and Cellular Components

Binding Studies with Purified Proteins and Enzymes in in vitro Systems

The primary mechanism of CTC as a viability indicator involves its direct interaction with enzymes of the electron transport system (ETS). In metabolically active cells, CTC functions as an artificial electron acceptor, intercepting electrons from the respiratory chain. nih.govplos.org This process is not a passive binding event but a functional enzymatic reduction.

Research has identified that the reduction of CTC is primarily mediated by dehydrogenase enzymes. conicet.gov.arnih.gov Studies using inverted membrane vesicles and intact cells of Escherichia coli have indicated that CTC reduction occurs early in the aerobic respiratory chain, specifically prior to ubiquinone. uni.lu The principal enzymes implicated in this electron transfer are the primary aerobic dehydrogenases, including succinate (B1194679) dehydrogenase and NAD(P)H dehydrogenases. uni.lu In the yeast Candida albicans, CTC reduction was shown to be primarily mediated by membrane-bound NADH-dehydrogenase, a key component of mitochondrial respiratory chain complex I. plos.orgsemanticscholar.org

The enzymatic reaction involves the transfer of electrons, often via the NAD(P)H coenzyme, from the dehydrogenase to the CTC molecule. conicet.gov.arnih.gov This reduction transforms the soluble, nearly colorless tetrazolium salt into a water-insoluble, fluorescent red compound known as CTC-formazan (CTF). plos.orgdbkgroup.org The midpoint reduction potential of CTC has been determined to be approximately -200 mV. uni.lu This electrochemical property allows it to be efficiently reduced by specific components of the cellular respiratory apparatus. While direct binding affinities and kinetic constants for CTC with purified dehydrogenases are not extensively documented in the literature, its role as a substrate for these enzymes is well-established through functional assays.

| Enzyme/System | Organism/Model System | Role in CTC Reduction | Reference |

|---|---|---|---|

| NADH Dehydrogenase (Complex I) | Escherichia coli, Candida albicans | Acts as a primary site for electron transfer to CTC. | plos.orguni.lusemanticscholar.org |

| Succinate Dehydrogenase (Complex II) | Escherichia coli | Contributes to the reduction of CTC prior to ubiquinone. | uni.lu |

| Electron Transport System (General) | Bacteria, Fungi, Protozoa | CTC serves as an artificial electron acceptor, intercepting electrons from the chain. | nih.govresearchgate.net |

| NAD(P)H Coenzyme | General (Eukaryotic and Prokaryotic Cells) | Provides reducing equivalents for the dehydrogenase-mediated reduction of CTC. | conicet.gov.arnih.gov |

Interactions with Synthetic Lipid Bilayers and Biological Membrane Models

For CTC to interact with the intracellular respiratory chain, it must first traverse the cell's outer membrane and, in the case of eukaryotes, the mitochondrial membranes. While direct studies detailing the interaction of CTC with synthetic lipid bilayers or liposomes are limited, its mechanism of action presupposes its ability to permeate these structures. The oxidized form of CTC is a soluble salt, which facilitates its transport into the cytoplasm. nih.gov

Once inside the cell, CTC is reduced to CTC-formazan, a product characterized by its lipophilic nature and insolubility in aqueous environments. conicet.gov.arnih.gov This chemical transformation is critical for its function as a viability stain, as the insoluble formazan (B1609692) is retained within the cell. The lipophilic character of the formazan product suggests a strong affinity for nonpolar environments, such as lipidic structures within the cell. conicet.gov.ar Research on analogous tetrazolium salts, like MTT, has shown that the resulting formazan localizes in lipid droplets, supporting the hypothesis that these lipophilic precipitates accumulate in cellular lipid bodies. nih.gov

The interaction can be summarized in two stages:

Permeation: The soluble CTC salt crosses the plasma membrane to access the intracellular enzymatic machinery. The precise transport mechanism (e.g., passive diffusion vs. facilitated transport) has not been fully elucidated.

Retention: Following enzymatic reduction, the resulting lipophilic and insoluble CTC-formazan is trapped within the cell's hydrophobic compartments, preventing its leakage back into the extracellular medium.

Subcellular Localization Investigations within Research Cell Models and Bacterial Populations

The hallmark of CTC-based viability assessment is the formation and intracellular accumulation of the CTC-formazan (CTF) product. Upon reduction by respiratory enzymes, the CTF precipitates inside the cell, forming distinct, brightly fluorescent red deposits. researchgate.net These deposits can be readily visualized and quantified using techniques such as epifluorescence microscopy, confocal laser scanning microscopy (CLSM), and flow cytometry. dbkgroup.orgnih.gov

Microscopic investigations have revealed that these formazan deposits appear as crystalline structures within the cytoplasm. nih.govresearchgate.net The number and size of these intracellular crystals can serve as an indicator of the cell's respiratory rate. For instance, highly active bacterial cells may contain multiple, large formazan crystals, whereas cells with lower metabolic activity or those under stress may form only a single, smaller crystal. researchgate.net This suggests that the extent of formazan deposition is directly related to the level of electron transport chain activity. researchgate.net

While the accumulation is predominantly intracellular, some studies have noted the formation of formazan on the bacterial cell surface. aatbio.com Furthermore, prolonged incubation with CTC can be toxic, leading to cell lysis and the release of formazan granules that are no longer associated with cellular material. scispace.com Research in anaerobic digester sludge has also identified extracellular, non-cellular formazan precipitates, which can be distinguished from intracellular crystals by their amorphous appearance and faster photobleaching rate. nih.gov

| Organism/Model System | Observed Localization | Detection Method | Reference |

|---|---|---|---|

| E. coli / P. putida | Intracellular, fluorescent formazan deposits (CTF). | Epifluorescence Microscopy, Digital Image Analysis | uni.lunih.gov |

| Micrococcus luteus | Intracellular accumulation of fluorescent formazan. | Flow Cytometry | dbkgroup.org |

| Acanthamoeba castellanii | Accumulation of red fluorescent formazan inside trophozoites and cysts. | Fluorescence Microscopy, Microplate Reader | nih.gov |

| Natural Stone Biofilms | Red fluorescing formazan crystals within chemoorganotrophic bacteria. | Confocal Laser Scanning Microscopy (CLSM) | nih.gov |

| Anaerobic Digester Sludge | Intracellular crystals and extracellular amorphous precipitates. | Fluorescence Microscopy | nih.gov |

Research on Specificity and Selectivity in Complex Biological Matrixes (e.g., cell lysates, growth media)

CTC is valued for its ability to selectively identify and enumerate metabolically active, respiring cells within a larger population that may include inactive or dead cells. nih.govnih.gov This selectivity makes it a powerful tool in diverse fields, from environmental microbiology to clinical diagnostics. However, research has revealed several factors that influence its specificity and can limit its application.

A primary finding is that CTC reduction may not label all viable cells, but rather targets the most actively respiring subset of the population. nih.gov Comparative studies using microautoradiography (MAR) and fluorescence in situ hybridization (FISH) in activated sludge demonstrated that a significant fraction of cells identified as active by MAR and FISH did not reduce CTC. nih.gov This indicates that CTC may be an indicator of high respiratory activity rather than viability alone.

Furthermore, the CTC compound itself can exhibit toxicity, particularly at the millimolar concentrations often used for staining. oup.com Studies have shown that CTC can inhibit key physiological functions such as protein synthesis, which can lead to an underestimation of the truly active population over time. oup.com This effect is dependent on both the concentration of CTC and the duration of incubation. scispace.com

When applied to complex biological matrices such as environmental water samples, activated sludge, or growth media, abiotic factors can interfere with the assay. For instance, extracellular CTC reduction by chemical reductants in anaerobic sludge can lead to false-positive signals. nih.gov Components of certain growth media can also cause non-specific reactions, necessitating washing steps to ensure accurate measurement of cellular activity. conicet.gov.ar The efficiency of the staining is also known to be dependent on the specific microbial strain being investigated, often requiring optimization of the protocol. aatbio.com

| Factor | Description | Impact on Measurement | Reference |

|---|---|---|---|

| Cellular Activity Level | CTC reduction appears to correlate with high respiratory rates. | May not detect viable but less active or dormant cells, leading to underestimation of the total viable population. | nih.gov |

| Toxicity | CTC can be toxic to cells and inhibit metabolic processes like protein synthesis. | Can cause a decrease in the number of active cells during incubation, leading to inaccurate counts. | oup.com |

| Abiotic Reduction | Chemical components in complex matrices (e.g., anaerobic sludge) can reduce CTC non-enzymatically. | Creates a false-positive signal, overestimating the number of respiring cells. | nih.gov |

| Strain Variability | The ability to take up and/or reduce CTC can vary significantly between different microbial species. | Requires protocol optimization (concentration, time) for different organisms and environments. | aatbio.comoup.com |

| Growth Media Components | Certain media components can cause non-specific color reactions. | Can lead to high background signals if cells are not washed properly before staining. | conicet.gov.ar |

Emerging Research Applications and Future Directions for 5 Cyano 2,3 Diphenyl 2h Tetrazolium Chloride

Novel Methodological Developments in Analytical Chemistry Utilizing the Compound

5-Cyano-2,3-diphenyl-2H-tetrazolium chloride (CTC) is increasingly being employed in novel analytical methodologies, primarily for the assessment of cellular metabolic activity. A key application is in the rapid determination of viable but non-culturable (VBNC) bacteria, a significant challenge in microbiology. The reduction of the nearly colorless and non-fluorescent CTC by the electron transport chain of metabolically active cells yields an insoluble, fluorescent formazan (B1609692) product (CTF). nih.govwindows.net This intracellular accumulation of red fluorescent formazan allows for the direct visualization and quantification of respiring microorganisms. windows.netnih.gov

Recent advancements have seen the integration of CTC staining with techniques like flow cytometry, enabling high-throughput analysis of individual cells within a population. dbkgroup.orgresearchgate.net This combination provides a powerful tool for assessing the heterogeneity of microbial populations in terms of their respiratory activity, which is crucial in fields such as environmental monitoring and food safety. selectscience.netnih.gov For instance, it has been used to quantify planktonic and sessile respiring bacteria in drinking water. nih.govresearchgate.net

Furthermore, research has explored the use of CTC in conjunction with other fluorescent dyes to simultaneously assess different cellular viability parameters. For example, it has been used with 5(6)-carboxyfluorescein (B613776) diacetate (CFDA) to report on viable cell concentration and differentiate between bacterial species. nih.gov These multi-parameter approaches offer a more comprehensive understanding of microbial physiology.

The application of CTC is not limited to bacteria; it has also been utilized to assess the viability of other microorganisms like Acanthamoeba, demonstrating its utility as a rapid and simple method to test the effectiveness of disinfectant solutions. nih.govamanote.com

Below is a table summarizing some of the novel analytical applications of this compound.

| Application Area | Organism/Cell Type | Analytical Technique | Key Finding |

| Environmental Microbiology | Planktonic and sessile bacteria | Microscopy | Quantification of respiring bacteria in drinking water. nih.govresearchgate.net |

| Food Safety | Escherichia coli, Salmonella enterica, Staphylococcus aureus, Bacillus cereus | Fiber Fluorescence Spectroscopy | Correlation between fluorescence intensity and concentration of Gram-negative bacteria. nih.gov |

| Disinfectant Efficacy Testing | Acanthamoeba | Fluorescence Microscopy | Rapid assay for anti-Acanthamoeba agents. nih.govamanote.com |

| Microbial Physiology | Micrococcus luteus | Flow Cytometry | Visualization of respiratory activity in individual cells. dbkgroup.orgresearchgate.net |

Potential for Integration into Biosensor Platforms for Research and Environmental Diagnostics

The inherent properties of this compound, particularly its conversion to a fluorescent formazan in the presence of metabolic activity, make it a promising candidate for integration into biosensor platforms. These platforms could offer rapid and sensitive detection of viable microorganisms in various research and environmental contexts.

The development of electrochemical biosensors represents a significant area of potential. The reduction of tetrazolium salts can be detected electrochemically, offering a quantitative measure of cellular redox activity. researchgate.net While much of the research in this area has focused on other tetrazolium salts like MTT, the principles are transferable to CTC. An electrochemical biosensor incorporating CTC could provide a real-time, label-free method for monitoring microbial viability in environmental samples such as water and soil.

Optical biosensors are another promising avenue. The fluorescence of the formazan product of CTC can be harnessed for detection. windows.net Fiber-optic fluorescence spectroscopy systems have already been used to detect viable microbes stained with CTC, demonstrating the feasibility of this approach. nih.gov Such systems could be adapted for in-situ environmental monitoring, providing early warnings of microbial contamination.

The integration of CTC into microfluidic "lab-on-a-chip" devices could lead to the development of portable and automated systems for environmental diagnostics. These devices could perform sample collection, staining with CTC, and detection of fluorescent formazan, all on a single, miniaturized platform. This would enable rapid, on-site analysis, which is critical for timely environmental assessment and response.

The table below outlines potential biosensor platforms incorporating this compound.

| Biosensor Platform | Detection Principle | Potential Application |

| Electrochemical Biosensor | Amperometric detection of formazan | Real-time monitoring of microbial activity in water treatment facilities. |

| Optical Biosensor (Fiber-Optic) | Fluorescence detection of formazan | In-situ monitoring of microbial contamination in aquatic environments. |

| Microfluidic "Lab-on-a-Chip" | Integrated fluorescence detection | Portable and automated analysis of airborne pathogens. |

Advancements in Understanding Tetrazolium and Formazan Chemistry

Continued research into this compound and its corresponding formazan is contributing to a deeper understanding of the broader chemistry of tetrazolium salts and formazans. These compounds have a rich history in chemistry, with their synthesis first reported over a century ago. researchgate.net

The reduction of tetrazolium salts to formazans is a key reaction that underpins their use as viability indicators. conicet.gov.arnih.govresearchgate.net Studies are ongoing to elucidate the precise mechanisms of this reduction in different biological systems. It is understood that dehydrogenases and other reductases play a crucial role, but the specific cellular compartments and electron transport chain components involved are still being investigated. nih.govresearchgate.net

The structure of formazans, characterized by the N=N-C=N-NH chain, gives rise to their intense color. researchgate.net The specific color of a formazan can range from red to orange or even blue, depending on its molecular structure. The introduction of a cyano group at the C5 position, as in CTC, influences the electronic properties of the formazan and is responsible for its fluorescence, a unique characteristic among tetrazolium salts. dbkgroup.org

Research is also exploring the synthesis of novel formazan derivatives with tailored properties. By modifying the substituent groups on the phenyl rings of the tetrazolium salt, chemists can fine-tune the solubility, redox potential, and spectral properties of the resulting formazan. nih.gov This opens up possibilities for creating new probes with enhanced sensitivity and specificity for various applications.

The table below highlights key areas of advancement in the chemistry of tetrazolium and formazan compounds.

| Research Area | Key Focus | Significance |

| Reaction Mechanisms | Elucidating the cellular pathways of tetrazolium reduction. | Improving the accuracy and interpretation of viability assays. |

| Structure-Property Relationships | Understanding how molecular structure influences color and fluorescence. | Guiding the design of new tetrazolium-based probes. |

| Synthesis of Novel Derivatives | Creating new formazan compounds with tailored properties. | Expanding the range of applications for these compounds. |

Challenges and Opportunities in Developing Next-Generation Research Probes Based on the 5-Cyano-2,3-diphenyl-2H-tetrazolium Core

While this compound has proven to be a valuable tool, there are both challenges and opportunities in the development of next-generation research probes based on its core structure.

One of the primary challenges is the potential for non-specific reduction of the tetrazolium salt, which can lead to false-positive signals. Certain chemical compounds or cellular components other than the electron transport chain can reduce CTC, leading to an overestimation of metabolic activity. Overcoming this requires the development of more specific probes or the implementation of appropriate controls in experimental designs.

Another challenge is the cytotoxicity that can be associated with high concentrations of CTC or prolonged incubation times. The formazan product can also be toxic to cells. Future research should focus on designing derivatives with lower toxicity to enable long-term monitoring of cellular processes.

Despite these challenges, there are significant opportunities for innovation. The development of CTC derivatives with different fluorescence emission wavelengths would enable multiplexed assays, where multiple cellular parameters can be measured simultaneously using different colored probes.

There is also an opportunity to create "smart" probes that are activated by specific enzymes or cellular conditions. For example, a probe could be designed to only become fluorescent in the presence of a particular pathogenic bacterium, enabling highly specific detection.

Furthermore, enhancing the water solubility of the formazan product could be advantageous for certain applications, such as high-throughput screening assays where the need to solubilize the formazan precipitate is a limiting step.

The table below summarizes the key challenges and opportunities in this area.

| Aspect | Description |

| Challenge: Specificity | Non-specific reduction can lead to false positives. |

| Challenge: Cytotoxicity | High concentrations or prolonged exposure can be toxic to cells. |

| Opportunity: Multiplexing | Development of derivatives with different fluorescence spectra for simultaneous detection. |

| Opportunity: "Smart" Probes | Design of probes activated by specific cellular targets or conditions. |

| Opportunity: Improved Solubility | Creation of formazans with enhanced water solubility for simplified assays. |

Q & A

Q. How does 5-Cyano-2,3-diphenyltetrazolium chloride (CTC) function as an indicator of cellular metabolic activity?

CTC is reduced by respiratory-linked dehydrogenases in metabolically active cells to form a fluorescent formazan product. This reduction occurs via electron transport chain activity, where CTC acts as a terminal electron acceptor. Methodologically:

- Use a final concentration of 5 mM CTC (prepared from a 50 mM stock in ultrapure water).

- Incubate samples at 37°C for 30–60 minutes in dark conditions to prevent photodegradation.

- Combine with counterstains like DAPI to distinguish viable cells (CTC-positive) from non-respiring cells .

Q. What controls are essential for validating CTC-based viability assays?

- Negative controls : Pre-treat samples with 2.8% formaldehyde and 0.04% glutaraldehyde for 30 minutes to inhibit enzyme activity before adding CTC .